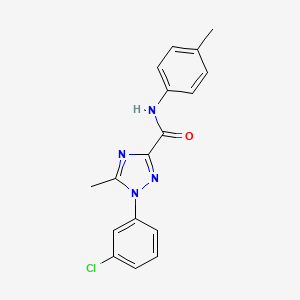![molecular formula C18H11NO4 B15282948 3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B15282948.png)
3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione is a complex organic compound with a unique structure that includes both hydroxy and phenyl groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form isoquinoline derivatives . This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Bischler-Napieralski reaction or similar cyclization reactions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline
- 5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl(phenyl)methanone
Uniqueness
3,6-dihydroxy-5-phenyl-1H-benzo[de]isoquinoline-1,4(2H)-dione is unique due to the presence of both hydroxy and phenyl groups, which contribute to its diverse chemical reactivity and potential biological activities. Its structure allows for multiple types of chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C18H11NO4 |
|---|---|
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
4,6-dihydroxy-5-phenylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H11NO4/c20-15-10-7-4-8-11-13(10)14(18(23)19-17(11)22)16(21)12(15)9-5-2-1-3-6-9/h1-8,20-21H,(H,19,22,23) |
Clé InChI |
JKRWEUNINHVXFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=C4C(=CC=C3)C(=O)NC(=O)C4=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Benzylsulfanyl)methyl]-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282869.png)
![ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B15282871.png)
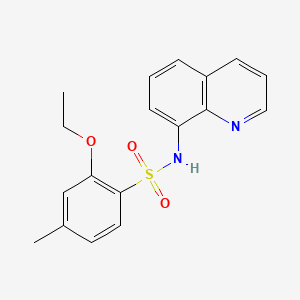
![4,4-Dimethoxy-7-phenyl-4,6-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15282882.png)
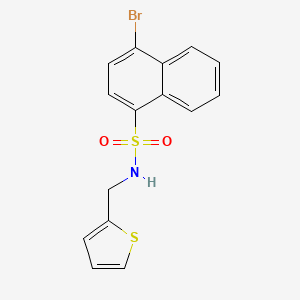
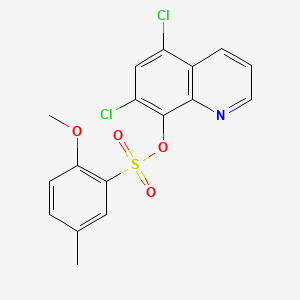
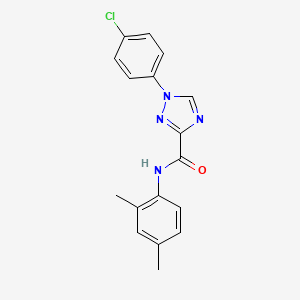
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282912.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282916.png)
![N-(3,4-dimethyl-5-isoxazolyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15282930.png)
![3-(1-Benzofuran-2-yl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282936.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282943.png)
![3-(1-Benzofuran-2-yl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282944.png)
